molecular formula C22H25N3O2 B2823526 1-benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946232-00-4

1-benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2823526
CAS No.: 946232-00-4
M. Wt: 363.461
InChI Key: BPWAIJSVEZZSAO-UHFFFAOYSA-N
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Description

1-Benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with a benzyl group at the 1-position, a 2-oxo-1,2-dihydro moiety, and a carboxamide group at the 3-position. The carboxamide nitrogen is further substituted with butyl and ethyl groups, conferring distinct lipophilicity and steric properties. The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as seen in related derivatives ().

Properties

IUPAC Name

1-benzyl-N-butyl-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-3-5-14-24(4-2)21(26)19-15-18-12-9-13-23-20(18)25(22(19)27)16-17-10-7-6-8-11-17/h6-13,15H,3-5,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWAIJSVEZZSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,8-naphthyridine-3-carboxamides are highly sensitive to substituent variations. Key analogs and their structural distinctions include:

Compound Name / ID Substituents Key Functional Groups Biological Activity Synthesis Yield (%) Source
Target Compound 1-Benzyl, N-butyl-N-ethyl, 2-oxo Carboxamide, bicyclic core Not explicitly stated Not reported
N-(2,4-Difluorobenzyl)-4-hydroxy derivative 1-Benzyloxy, 4-hydroxy, N-(2,4-difluorobenzyl) Hydroxyl, halobenzyl HIV-1 integrase inhibition 70% ()
JT11 (CB2 agonist) N-(4-Methylcyclohexyl), 2-oxo, 1-pentyl Cyclohexyl, pentyl CB2 receptor agonism Not reported
5b2 () 1-Benzyl, N-(2-chlorophenyl), 4-oxo Chlorophenyl, 4-oxo Not explicitly stated 75%
7c / 8c (HIV inhibitors) 1-Hydroxy-2-oxo, halobenzylamide (e.g., 3-chloro-4-fluorobenzyl) Hydroxylamide, halobenzyl HIV-1 EC50 = single-digit nM 31–54% ()
NCA () 7-Benzyl, 1-ethyl, 4-oxo, carboxylic acid Carboxylic acid, benzyl Locomotor stimulation (catecholamine-dependent) Not reported

Key Observations :

  • Halobenzyl Groups : Derivatives with 2,4-difluorobenzyl or 3-chloro-4-fluorobenzyl substituents () exhibit enhanced HIV-1 integrase inhibition, likely due to improved metal-chelating interactions and target binding .
  • Hydroxyl vs. Alkoxy Groups : The presence of a hydroxyl group at the 1-position (e.g., 5j in ) enhances polarity and metal chelation, critical for antiviral activity, whereas benzyloxy groups (e.g., 19a in ) may improve metabolic stability .
  • Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid (NCA, ) with a carboxamide (target compound) likely alters pharmacokinetics, reducing ionization and enhancing membrane permeability .
Pharmacological Profiles
  • Anti-HIV Activity: Compounds like 7c and 8c () achieve nanomolar potency against HIV-1 by combining hydroxylamide chelation and halobenzyl interactions.
  • CB2 Selectivity : JT11 () demonstrates high CB2 affinity due to its 4-methylcyclohexyl group, a feature absent in the target compound. The butyl-ethyl substitution in the target may instead favor off-target interactions .
  • Neuroactivity : NCA () acts as a locomotor stimulant via catecholamine modulation, a mechanism less likely in carboxamide derivatives due to reduced acidity and altered receptor interactions .

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